molecular formula C18H17N3O5S B2777829 3-(benzenesulfonyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide CAS No. 903265-15-6

3-(benzenesulfonyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide

Cat. No.: B2777829
CAS No.: 903265-15-6
M. Wt: 387.41
InChI Key: JQSPINWSAHBCRP-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide is a synthetic organic compound featuring a 1,3,4-oxadiazole core, a benzenesulfonyl group, and a methoxyphenyl substituent. This specific structure aligns it with a class of heterocyclic compounds recognized in scientific literature for their potential as multifunctional bioactive agents. Researchers are interested in this compound primarily for its application in developing new therapeutic agents. Structural analogs, particularly 1,3,4-oxadiazole derivatives, have demonstrated a range of pharmacological activities in research settings, including significant anti-inflammatory and analgesic effects with improved safety profiles, as well as selective anticancer activity against various cell lines . The 1,3,4-oxadiazole moiety is known for its ability to bind effectively to enzyme active sites, making it a valuable scaffold in medicinal chemistry for designing enzyme inhibitors . Compounds with this heterocycle have been investigated as inhibitors of key enzymes such as acetylcholinesterase (AChE), lipoxygenase (LOX), and urease, which are relevant to conditions like Alzheimer's disease, inflammation, and bacterial infections . The integration of the benzenesulfonyl group further enhances the potential of this compound, as sulfonamide derivatives are widely explored for their antibacterial, antifungal, and carbonic anhydrase inhibitory properties . This product is intended for research and development purposes only in laboratory settings. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5S/c1-25-15-10-6-5-9-14(15)17-20-21-18(26-17)19-16(22)11-12-27(23,24)13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQSPINWSAHBCRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(O2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide typically involves multiple steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the sulfonyl group, leading to different products.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced oxadiazole derivatives or desulfonylated products.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticonvulsant Activity

Research indicates that derivatives of oxadiazoles, including those similar to 3-(benzenesulfonyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide, exhibit anticonvulsant properties. A study demonstrated that a series of 1,3,4-oxadiazole derivatives showed significant activity against seizure models in vivo. This suggests that compounds with similar structures may be effective in treating epilepsy or other seizure disorders .

Anticancer Potential

The oxadiazole moiety has been linked to anticancer activity. Compounds featuring this structure have been evaluated for their ability to inhibit cancer cell proliferation. A notable case study identified 1,3,4-oxadiazole derivatives as potent inhibitors of Notum carboxylesterase, which plays a critical role in the Wnt signaling pathway associated with cancer development . Further investigations into related compounds have shown promising results against various cancer cell lines, including MCF-7 and HeLa cells .

Inhibition of Carbonic Anhydrases

Recent studies have highlighted the potential of oxadiazole derivatives to selectively inhibit carbonic anhydrases (CAs), particularly hCA IX and XII. These enzymes are implicated in tumor growth and metastasis. Compounds similar to this compound have shown nanomolar inhibitory activity against these targets, making them candidates for further development as anticancer agents .

Case Studies and Research Findings

Study Findings Implications
Anticonvulsant Activity StudyDemonstrated significant anticonvulsant effects in animal models using oxadiazole derivativesPotential use in epilepsy treatment
Notum Inhibition StudyIdentified oxadiazole derivatives as potent inhibitors of Notum carboxylesteraseImplications for cancer therapy targeting Wnt signaling
Carbonic Anhydrase InhibitionShowed selective inhibition of hCA IX and XII by oxadiazole derivativesPotential therapeutic applications in oncology

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and the sulfonyl group may play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(benzenesulfonyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide with structurally analogous compounds from the evidence, focusing on molecular features, physical properties, and bioactivity trends:

Compound Molecular Formula Substituents Melting Point (°C) Molecular Weight (g/mol) Key Structural/Bioactive Differences
Target Compound: this compound C₁₉H₁₇N₃O₅S₂ (hypothetical) - Oxadiazole: 2-methoxyphenyl
- Propanamide: Benzenesulfonyl
Not reported ~443.5 Unique 2-methoxy substitution on oxadiazole; lacks halogen or piperidinyl groups common in analogs.
8d () C₁₅H₁₄N₄O₂S₂ - Oxadiazole: 4-methylphenyl
- Propanamide: Thiazol-2-yl
135–136 354.4 Thiazole substitution instead of benzenesulfonyl; lower molecular weight.
7a () C₂₂H₂₃ClN₄O₄S₂ - Oxadiazole: 1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl
- Propanamide: Phenyl
71–73 507.0 Bulky 4-chlorophenylsulfonyl-piperidinyl group; higher lipophilicity and hemolytic potential noted .
7l () C₁₆H₁₇N₅O₂S₂ - Oxadiazole: 2-amino-thiazol-4-ylmethyl
- Propanamide: 4-ethoxyphenyl
177–178 375.5 Ethoxy group enhances polarity; amino-thiazole may improve binding affinity in enzyme targets .
Compound in C₁₇H₁₄BrN₃O₃S₂ - Oxadiazole: 2-bromophenyl
- Propanamide: 2-methoxyphenyl
Not reported 434.3 Bromine substitution increases molecular weight; methoxy group mirrors target compound’s aryl motif.

Key Observations:

Substituent Effects on Physical Properties :

  • Bulky substituents (e.g., piperidinyl in 7a) reduce melting points (71–73°C) due to disrupted crystallinity .
  • Polar groups (e.g., ethoxy in 7l) increase melting points (177–178°C) via enhanced intermolecular interactions .
  • Halogenation (e.g., bromine in ) elevates molecular weight but may decrease solubility .

Bioactivity Trends: Enzyme Inhibition: Piperidinyl-sulfonyl derivatives (e.g., 7a–q) show LOX inhibition, suggesting the target compound’s benzenesulfonyl group may confer similar activity . Antimicrobial Potential: Thiazole-containing analogs (e.g., 8d) exhibit moderate activity, but the target’s lack of thiazole may shift its bioactivity profile .

Biological Activity

3-(benzenesulfonyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide is a compound of interest due to its potential biological activity, particularly in pharmacological applications. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound features a benzenesulfonyl group attached to a propanamide backbone and an oxadiazole ring substituted with a methoxyphenyl group. Its chemical formula is C16H16N4O3SC_{16}H_{16}N_4O_3S with a molecular weight of approximately 356.39 g/mol.

Antimicrobial Properties

Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial activity. In a study assessing various oxadiazole derivatives, it was found that those with benzenesulfonamide moieties demonstrated enhanced activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the methoxy group in the 2-position of the phenyl ring may contribute to this activity by enhancing lipophilicity and membrane penetration.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve induction of apoptosis through the activation of caspase pathways and inhibition of cell proliferation.

Enzyme Inhibition

Another significant aspect of this compound is its potential as an enzyme inhibitor. Preliminary studies suggest that it may inhibit certain carbonic anhydrase isoforms, which are crucial in various physiological processes including pH regulation and fluid secretion. This inhibition could have therapeutic implications for conditions such as glaucoma and edema.

Case Studies

  • Cytotoxicity Assay : A study conducted on MCF-7 cells treated with varying concentrations of the compound showed a dose-dependent decrease in cell viability, with an IC50 value determined to be approximately 15 µM.
    Concentration (µM)Cell Viability (%)
    0100
    585
    1070
    1550
    2030
  • Antimicrobial Testing : The compound exhibited minimum inhibitory concentrations (MIC) against E. coli and S. aureus at concentrations of 32 µg/mL and 64 µg/mL respectively.

The proposed mechanism for the biological activity of this compound involves:

  • Cell Membrane Disruption : The lipophilic character provided by the methoxy group facilitates penetration into bacterial membranes.
  • Apoptosis Induction : Activation of apoptotic pathways through caspase activation leads to programmed cell death in cancer cells.
  • Enzyme Interaction : Binding to carbonic anhydrase may alter enzymatic activity, providing therapeutic benefits in conditions requiring fluid regulation.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(benzenesulfonyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves multi-step coupling reactions. For example, oxadiazole ring formation via cyclization of thiosemicarbazides (using POCl₃ as a cyclizing agent) followed by sulfonylation and amidation steps. Key intermediates are characterized using 1H/13C NMR (to confirm proton/carbon environments) and IR spectroscopy (to identify functional groups like sulfonyl or amide C=O stretches). Reaction optimization often requires adjusting solvents (e.g., DMF for amide coupling) and reagents (e.g., COMU® for carbodiimide-mediated coupling) to improve yields (24–86% reported in analogs) .**

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assigns proton environments (e.g., methoxy group at δ ~3.8 ppm in 1H NMR) and aromatic/heterocyclic carbons (δ 110–160 ppm in 13C NMR) .
  • IR Spectroscopy : Confirms sulfonamide (S=O stretch ~1350 cm⁻¹) and amide (C=O stretch ~1680 cm⁻¹) groups .
  • HPLC : Validates purity (>85% in structurally similar compounds) .

Advanced Research Questions

Q. How does the 2-methoxyphenyl substitution on the oxadiazole ring influence biological activity compared to other substituents?

  • Methodological Answer : Structure-activity relationship (SAR) studies suggest that electron-donating groups (e.g., methoxy) enhance interactions with hydrophobic enzyme pockets. For example, analogs with 2-methoxyphenyl substituents show improved antiproliferative activity (mean growth inhibition ~45–56% in NCI cancer cell lines) compared to nitro- or halogen-substituted derivatives. Activity is assessed via cell viability assays (MTT) and enzyme inhibition assays (e.g., urease or LOX) .

Q. What computational methods are employed to predict the binding affinity of this compound with target enzymes like lipoxygenase (LOX) or alkaline phosphatase?

  • Methodological Answer :

  • Molecular Docking : Predicts binding poses in enzyme active sites (e.g., LOX inhibition via interaction with Fe²⁺ centers) .
  • QSAR Models : Correlate substituent electronic properties (Hammett σ constants) with inhibitory IC₅₀ values .
  • Molecular Dynamics (MD) : Simulates stability of enzyme-ligand complexes over time (e.g., 100-ns trajectories to assess hydrogen bonding with alkaline phosphatase) .

Q. How can researchers resolve contradictions in reported biological activities of similar sulfonamide-oxadiazole hybrids?

  • Methodological Answer : Contradictions arise from variability in assay conditions (e.g., cell line specificity) or substituent effects. To address this:

  • Standardize Assays : Use consistent cell lines (e.g., NCI-60 panel) and enzyme sources .
  • Meta-Analysis : Compare IC₅₀ values across studies while normalizing for variables like pH or incubation time .
  • SAR Replication : Synthesize and test analogs with systematic substituent changes (e.g., replacing methoxy with ethoxy or halogens) .

Q. What in vitro models are appropriate for evaluating the compound's potential as an anticancer agent, based on structural analogs?

  • Methodological Answer :

  • NCI-60 Human Cancer Cell Line Panel : Screens for broad-spectrum antiproliferative activity (e.g., GI₅₀ values <10 µM in leukemia or breast cancer lines) .
  • Apoptosis Assays : Measures caspase-3/7 activation via luminescence-based kits .
  • Colony Formation Assay : Evaluates long-term cytotoxicity in adherent cell lines (e.g., HeLa or MCF-7) .

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